molecular formula C11H12ClNO2 B12448326 4-(4-Chloro-3-methylphenyl)morpholin-3-one

4-(4-Chloro-3-methylphenyl)morpholin-3-one

Cat. No.: B12448326
M. Wt: 225.67 g/mol
InChI Key: SSEUHYYOXTUOMV-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a morpholine ring substituted with a 4-chloro-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)morpholin-3-one typically involves the reaction of 4-chloro-3-methylphenylamine with ethylene oxide under controlled conditions to form the corresponding morpholine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the ring closure.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholinones depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)morpholin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool for studying enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The morpholine ring can interact with hydrogen bond donors or acceptors in the target site, facilitating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenyl)morpholin-3-one: Similar structure but with an amino group instead of a chloro group.

    4-(4-Fluorophenyl)morpholin-3-one: Contains a fluorine atom instead of a chlorine atom.

    4-(4-Methylphenyl)morpholin-3-one: Lacks the chloro substituent.

Uniqueness

4-(4-Chloro-3-methylphenyl)morpholin-3-one is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This combination of substituents can enhance its potential as a versatile intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

4-(4-chloro-3-methylphenyl)morpholin-3-one

InChI

InChI=1S/C11H12ClNO2/c1-8-6-9(2-3-10(8)12)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI Key

SSEUHYYOXTUOMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2=O)Cl

Origin of Product

United States

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